molecular formula C13H13NO B3233000 (3-(2-Methylpyridin-4-yl)phenyl)methanol CAS No. 1349719-06-7

(3-(2-Methylpyridin-4-yl)phenyl)methanol

Cat. No.: B3233000
CAS No.: 1349719-06-7
M. Wt: 199.25 g/mol
InChI Key: JCUVKYLTSUZUSN-UHFFFAOYSA-N
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Description

(3-(2-Methylpyridin-4-yl)phenyl)methanol: is an organic compound that features a phenyl ring substituted with a methanol group and a 2-methylpyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions, utilizing automated reactors and optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(2-Methylpyridin-4-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The phenyl ring and pyridine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, amines.

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Alkanes.

    Substitution: Various substituted aromatic compounds.

Mechanism of Action

The mechanism by which (3-(2-Methylpyridin-4-yl)phenyl)methanol exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

    (3-(2-Methylpyridin-4-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (3-(2-Methylpyridin-4-yl)phenyl)amine: Contains an amine group instead of methanol.

    (3-(2-Methylpyridin-4-yl)phenyl)ketone: Features a ketone group instead of methanol.

Uniqueness: Its methanol group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[3-(2-methylpyridin-4-yl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-7-13(5-6-14-10)12-4-2-3-11(8-12)9-15/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUVKYLTSUZUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279268
Record name 3-(2-Methyl-4-pyridinyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349719-06-7
Record name 3-(2-Methyl-4-pyridinyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349719-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methyl-4-pyridinyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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